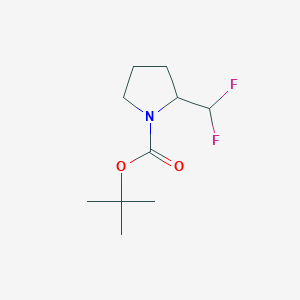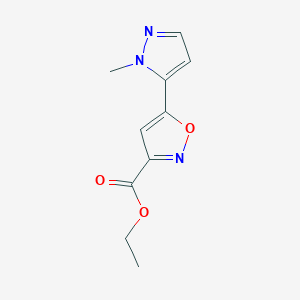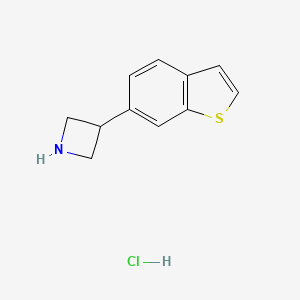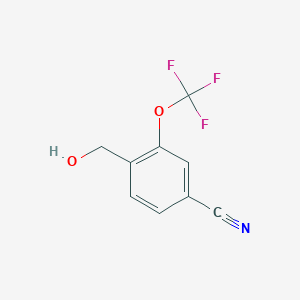
4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-3-(trifluoromethoxy)benzonitrile.
Reduction: Formation of 4-(hydroxymethyl)-3-(trifluoromethoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Biology: Potential use in the development of bioactive compounds due to its unique chemical properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
3-(Trifluoromethoxy)benzonitrile: The position of the trifluoromethoxy group affects the compound’s reactivity and interactions.
Uniqueness: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3,14H,5H2 |
InChI Key |
GMADQEWLDJUDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


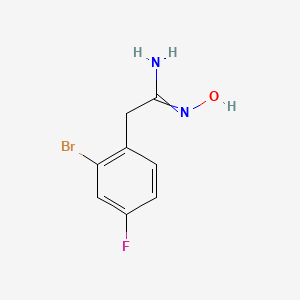

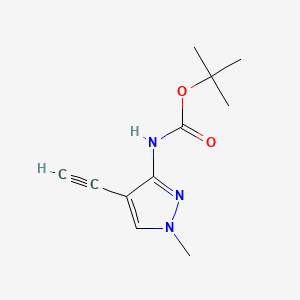
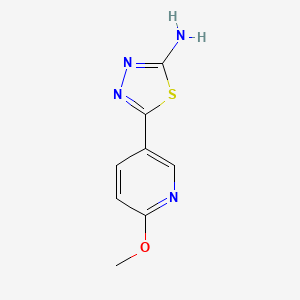
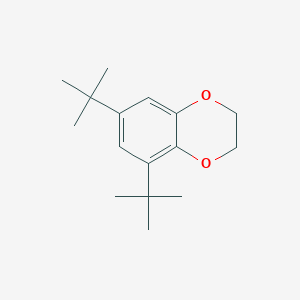


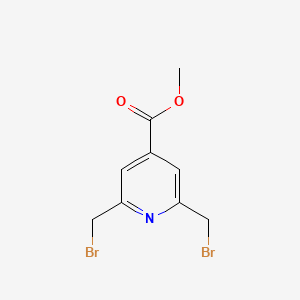
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
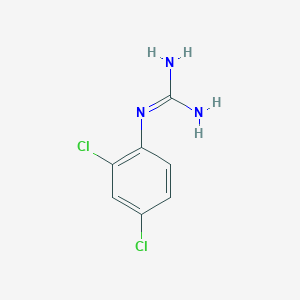
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
